In medicinal chemistry, tert-butyl compounds have been synthesized and evaluated for their therapeutic potential. For example, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was developed as anti-inflammatory and analgesic agents, showing dual inhibitory activity on prostaglandin and leukotriene synthesis5. This indicates that tert-butyl compounds can be designed to target specific pathways in disease processes.
From a biochemical perspective, 2,4-Di-tert-butyl phenol was identified as an antifungal and antioxidant bioactive compound, demonstrating cytotoxicity against certain cancer cell lines and fungicidal activity against various fungi4. This highlights the potential of tert-butyl compounds in developing new bioactive molecules with specific biological effects.
In the realm of organic synthesis, tert-butyl compounds have been utilized as synthons for the construction of complex molecules. Di-tert-butyl ethynylimidodicarbonate, for instance, has been used as a β-aminoethyl anion synthetic equivalent, enabling the installation of ethyleneamine groups in various organic electrophiles2. This demonstrates the versatility of tert-butyl compounds in synthetic applications, which could be extrapolated to the synthesis and applications of "DI-Tert-butyl-2-bromoethyliminodiacetate".
Furthermore, tert-butyl compounds like 2(3)-tert-Butyl-4-hydroxyanisole have been studied for their protective effects against chemical carcinogenesis, acting through mechanisms such as detoxification of carcinogens and alteration of cytochrome P-450 system metabolism6. This suggests that tert-butyl derivatives could be explored for their antioxidant and anticarcinogenic properties.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: